molecular formula C11H10FN3O B7757507 2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one

2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7757507
M. Wt: 219.21 g/mol
InChI Key: DOIJQFXXQBGGDO-UHFFFAOYSA-N
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Description

2-(4-Fluoroanilino)-6-methyl-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a fluorine atom attached to the aniline ring and a methyl group attached to the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 4-fluoroaniline with a suitable pyrimidinone precursor. One common method is the nucleophilic substitution reaction where 4-fluoroaniline reacts with a halogenated pyrimidinone under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoroanilino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoroanilino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Properties

IUPAC Name

2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIJQFXXQBGGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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